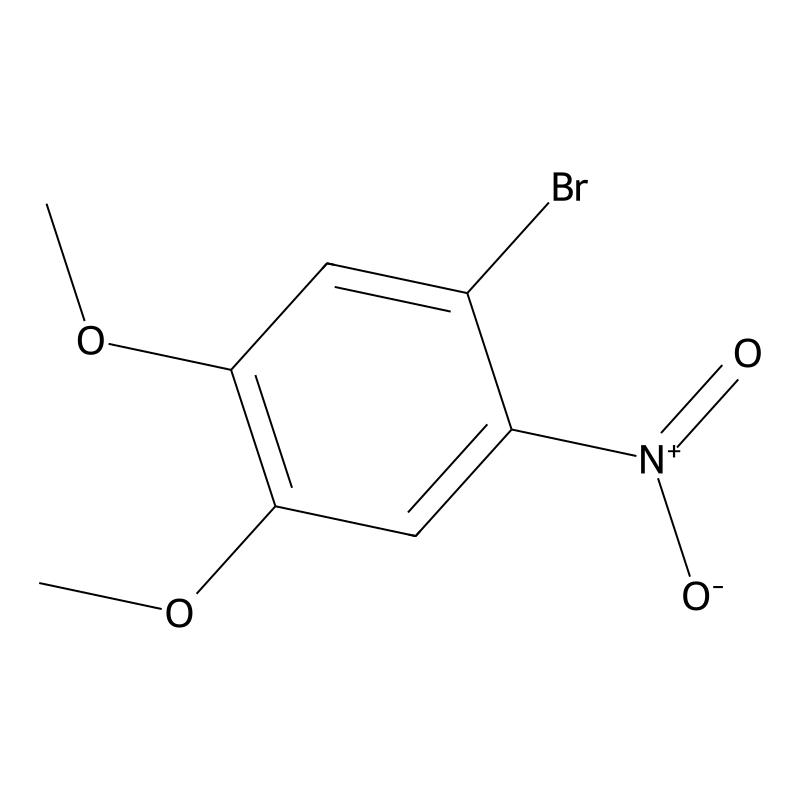1-Bromo-4,5-dimethoxy-2-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Caged Molecule Applications:
-Bromo-4,5-dimethoxy-2-nitrobenzene (also known as 4,5-dimethoxy-2-nitrobenzyl bromide or DMNB bromide) finds application in scientific research as a "caged molecule". A caged molecule is a compound where a functional group is masked by a chemical shield, rendering it inactive. Light or other specific stimuli can then be used to trigger the removal of the shield, activating the functional group.
DMNB bromide acts as a photolabile protecting group, meaning light triggers the release of the caged molecule. This property makes it valuable for studying various biological processes with high temporal and spatial control. For instance, researchers have employed DMNB bromide to cage neurotransmitters, allowing them to precisely activate specific neurons with light pulses, facilitating the investigation of neuronal signaling pathways [].
Synthesis of Bioactive Compounds:
Due to its unique chemical properties, 1-Bromo-4,5-dimethoxy-2-nitrobenzene serves as a crucial building block in the synthesis of various bioactive compounds. These compounds possess diverse pharmacological activities and hold potential for therapeutic applications.
One example is N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, a caged derivative of the pungent compound capsaicin, the active ingredient in chili peppers. By incorporating DMNB bromide, researchers can achieve light-controlled release of capsaicin, enabling the study of its effects on pain receptors with improved precision [].
Other Research Applications:
Beyond the aforementioned examples, 1-Bromo-4,5-dimethoxy-2-nitrobenzene finds utility in other scientific research areas:
- Photoresponsive materials: DMNB bromide can be incorporated into the design of photoresponsive polymers, allowing for light-triggered changes in their properties, useful for applications in drug delivery and materials science [].
- Bioconjugation: The bromo group in DMNB bromide facilitates its attachment to biomolecules like proteins and peptides, enabling the creation of light-sensitive probes for studying various biological processes [].
1-Bromo-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₄. It features a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. This compound is characterized by its yellow solid appearance and is known for its applications in organic synthesis and dye production.
- Electrophilic Aromatic Substitution: The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
There are several methods for synthesizing 1-bromo-4,5-dimethoxy-2-nitrobenzene:
- Bromination of 4,5-dimethoxy-2-nitrobenzene: This method involves treating 4,5-dimethoxy-2-nitrobenzene with brominating agents such as bromine or N-bromosuccinimide in suitable solvents like dichloromethane or acetonitrile .
- Decarboxylative Halogenation: This approach utilizes aryl carboxylic acids and halogen donors under aerobic conditions, employing copper salts as catalysts .
- Electrochemical Nitration: Recent studies have explored electrochemical methods to introduce nitro groups into aromatic systems, providing an alternative route for synthesis .
1-Bromo-4,5-dimethoxy-2-nitrobenzene finds applications primarily in:
- Dye and Pigment Production: It serves as an intermediate in the synthesis of various dyes and pigments due to its reactive functional groups .
- Organic Synthesis: It acts as a building block for more complex organic molecules in pharmaceutical and agrochemical research.
Interaction studies involving 1-bromo-4,5-dimethoxy-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable intermediate for synthesizing biologically active compounds. Further research into its interactions could elucidate its potential therapeutic applications.
Similar Compounds: Comparison
Several compounds share structural similarities with 1-bromo-4,5-dimethoxy-2-nitrobenzene. Below is a comparison highlighting unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Chloro-4,5-dimethoxy-2-nitrobenzene | Chlorine instead of bromine | Different reactivity due to chlorine's weaker leaving group |
| 1-Iodo-4,5-dimethoxy-2-nitrobenzene | Iodine instead of bromine | Higher reactivity in nucleophilic substitution due to iodine's larger size |
| 4,5-Dimethoxy-2-nitrophenol | Hydroxy group instead of bromo | Exhibits different biological activities due to hydroxyl functionality |
| 1-Bromo-2,5-dimethoxy-4-nitrobenzene | Different positioning of methoxy groups | Alters electronic properties and reactivity patterns |
This comparison illustrates the uniqueness of 1-bromo-4,5-dimethoxy-2-nitrobenzene in terms of its specific substituents and their effects on chemical behavior and potential applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








